molecular formula C18H14O3 B210586 Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- CAS No. 20958-18-3

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

Cat. No.: B210586
CAS No.: 20958-18-3
M. Wt: 278.3 g/mol
InChI Key: KXNYCALHDXGJSF-UHFFFAOYSA-N
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Description

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- is a natural product found in Salvia yunnanensis, Salvia miltiorrhiza, and Salvia glutinosa with data available.

Biochemical Analysis

Biochemical Properties

Dihydroisotanshinone I has been shown to interact with various enzymes and proteins. For instance, it has been found to downregulate the expression of Src homology 2 structural domain protein tyrosine phosphatase (SHP2) and Wnt/β-catenin . It also interacts with multidrug resistance associated proteins (MRP1), P-glycoprotein (P-gp), Bcl-2, and Bcl-xL .

Cellular Effects

Dihydroisotanshinone I has been found to have significant effects on various types of cells and cellular processes. For instance, it can effectively inhibit the proliferation of HCT116 and HCT116/OXA resistant cells . It has also been found to initiate apoptosis, resulting in cell death . Moreover, it has been shown to suppress reactive oxygen species (ROS) and caspase-3 .

Molecular Mechanism

At the molecular level, Dihydroisotanshinone I exerts its effects through various mechanisms. It has been found to reverse both the RNA and protein levels of BMAL1 and SIRT1 in the 6-OHDA-treated SH-SY5Y cells . Additionally, it has been found to downregulate the expression of conventional drug resistance and apoptosis-related proteins such as MRP1, P-gp, Bcl-2, and Bcl-xL .

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroisotanshinone I has been found to have significant temporal effects. For instance, it has been found to significantly attenuate the cell toxicity induced by 30 or 50 μM of 6-OHDA .

Dosage Effects in Animal Models

In animal models, the effects of Dihydroisotanshinone I have been found to vary with different dosages. For instance, it has been found to reduce tumor size with no obvious adverse effect of hepatotoxicity .

Metabolic Pathways

It has been found to interact with various enzymes and cofactors .

Transport and Distribution

It has been found to interact with various transporters and binding proteins .

Subcellular Localization

It has been found to interact with various targeting signals and post-translational modifications .

Properties

IUPAC Name

4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYCALHDXGJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943247
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20958-18-3
Record name 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20958-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroisotanshinone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 2
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 3
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 4
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Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 5
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 6
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Customer
Q & A

Q1: What are the primary mechanisms of action of dihydroisotanshinone I against cancer cells?

A: Research suggests that dihydroisotanshinone I exerts its anticancer effects through multiple pathways. Studies show it can induce both apoptosis and ferroptosis in various cancer cell lines, including breast , lung , and colon cancer cells. Additionally, it has been shown to inhibit the migration of cancer cells, potentially disrupting metastasis.

Q2: How does dihydroisotanshinone I impact the tumor microenvironment?

A: Dihydroisotanshinone I appears to modulate the tumor microenvironment by interfering with the crosstalk between cancer cells and macrophages. Studies show it can reduce the secretion of chemokine (C-C motif) ligand 2 (CCL2) from both macrophages and prostate cancer cells, disrupting the recruitment of macrophages to the tumor site . This interference could potentially limit tumor growth and progression.

Q3: What is the role of the STAT3 signaling pathway in dihydroisotanshinone I's anticancer activity?

A: Dihydroisotanshinone I has been shown to inhibit the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3) . Since STAT3 is often constitutively activated in various cancers and plays a role in tumor cell proliferation, survival, and angiogenesis, its inhibition by dihydroisotanshinone I could contribute to its anticancer effects.

Q4: What are the antioxidant properties of dihydroisotanshinone I?

A: Dihydroisotanshinone I exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Research shows it can protect rat hepatocytes from menadione-induced toxicity, likely due to its ability to scavenge superoxide radicals and inhibit lipid peroxidation . This antioxidant activity could contribute to its protective effects in various disease models.

Q5: Does dihydroisotanshinone I interact with any specific enzymes?

A: Yes, dihydroisotanshinone I has been shown to inhibit Protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a potential therapeutic target for type 2 diabetes. This suggests that dihydroisotanshinone I might have implications for metabolic disorders.

Q6: How does dihydroisotanshinone I influence the expression of circadian clock genes?

A: In an in vitro model of Parkinson's disease, dihydroisotanshinone I was found to regulate the expression of the circadian clock genes BMAL1 and SIRT1 . It reversed the changes in BMAL1 and SIRT1 expression induced by 6-hydroxydopamine (6-OHDA), suggesting a potential role in modulating circadian rhythms and protecting against neurodegenerative processes.

Q7: What is the structural formula of dihydroisotanshinone I?

A: The molecular formula of dihydroisotanshinone I is C18H18O3 and its molecular weight is 282.33 g/mol. For detailed spectroscopic data and structural characterization, please refer to the scientific literature on this compound .

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